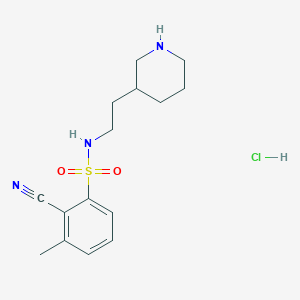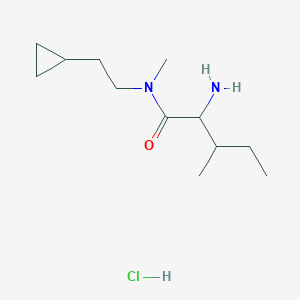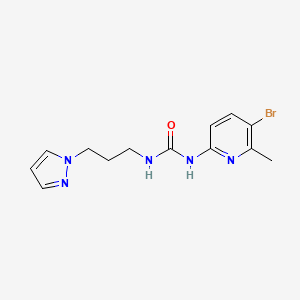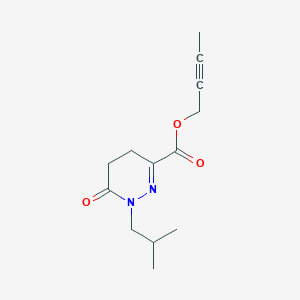
2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide; hydrochloride, also known as BAY 73-6691, is a novel and selective inhibitor of soluble guanylate cyclase (sGC) that has been developed for the treatment of cardiovascular diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691 acts as a potent and selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting sGC, 2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691 increases the levels of cGMP, which leads to vasodilation and decreased vascular resistance.
Biochemical and Physiological Effects:
2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, decreased pulmonary artery pressure, and improved cardiac function. It has also been shown to have anti-inflammatory and anti-proliferative effects, which may be beneficial in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691 in lab experiments is its selectivity for sGC, which allows for precise targeting of this enzyme. However, one limitation is that it may not be suitable for use in certain experimental models or cell types, as its effects may be dependent on the expression levels of sGC.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691, including:
1. Further investigation of its therapeutic potential in other cardiovascular diseases, such as atherosclerosis and peripheral artery disease.
2. Examination of its effects on other signaling pathways and cellular processes, such as nitric oxide signaling and oxidative stress.
3. Development of novel formulations or delivery methods to improve its bioavailability and pharmacokinetic properties.
4. Investigation of its potential use in combination with other drugs or therapies for synergistic effects.
5. Exploration of its effects on other organ systems and diseases, such as renal and neurological disorders.
In conclusion, 2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691 is a promising compound with potential therapeutic applications in cardiovascular diseases. Its selectivity for sGC and ability to increase cGMP levels make it a unique and valuable tool for research in this field. Further studies are needed to fully understand its mechanisms of action and potential therapeutic benefits.
Synthesemethoden
The synthesis of 2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691 involves several steps, including the reaction of 3-methylbenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting compound with 2-cyanopyridine. The final product is obtained by treating the intermediate compound with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as pulmonary arterial hypertension, heart failure, and coronary artery disease. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule involved in regulating vascular tone and blood pressure.
Eigenschaften
IUPAC Name |
2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S.ClH/c1-12-4-2-6-15(14(12)10-16)21(19,20)18-9-7-13-5-3-8-17-11-13;/h2,4,6,13,17-18H,3,5,7-9,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFQMPFSVCFORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)NCCC2CCCNC2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7632541.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-4-methylpiperidin-1-yl)ethanone](/img/structure/B7632560.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(dimethylamino)-2,3-dihydroinden-1-yl]methanone](/img/structure/B7632564.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(4-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B7632569.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)
![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)
